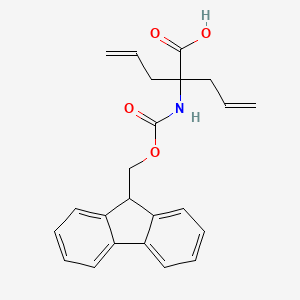

2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-2-allylpent-4-enoic acid

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-2-allylpent-4-enoic acid is a complex organic compound characterized by its unique structure, which includes a fluorenylmethoxycarbonyl (Fmoc) group

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of 2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-2-allylpent-4-enoic acid typically involves multiple steps, starting with the preparation of the fluorenylmethoxycarbonyl (Fmoc) protected amino acid. The Fmoc group is introduced to protect the amino group during subsequent reactions. The allyl group is then introduced through a series of reactions involving allylation of the protected amino acid. The final step involves the deprotection of the Fmoc group under mild acidic conditions to yield the desired compound.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated synthesizers and continuous flow reactors can enhance the efficiency and yield of the production process. Additionally, purification techniques such as crystallization and chromatography are employed to ensure the purity of the final product.

Análisis De Reacciones Químicas

Types of Reactions

2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-2-allylpent-4-enoic acid undergoes various types of chemical reactions, including:

Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.

Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

Substitution: The compound can undergo nucleophilic substitution reactions, where the allyl group can be replaced by other nucleophiles under appropriate conditions.

Common Reagents and Conditions

Oxidation: Potassium permanganate in an acidic medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Nucleophiles such as halides or amines in the presence of a suitable catalyst.

Major Products Formed

Oxidation: Formation of carboxylic acids or ketones.

Reduction: Formation of alcohols or amines.

Substitution: Formation of substituted derivatives with various functional groups.

Aplicaciones Científicas De Investigación

Peptide Synthesis

The Fmoc group is widely used in solid-phase peptide synthesis (SPPS). It serves as a protective group for amino acids, allowing for stepwise assembly of peptides. The stability of the Fmoc group under basic conditions makes it ideal for this purpose. Research has shown that the use of 2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-2-allylpent-4-enoic acid can enhance the efficiency and yield of peptide synthesis processes.

Drug Development

Compounds with the Fmoc protecting group have been explored for their potential as drug candidates. The unique structural features of this compound allow for modifications that can enhance bioactivity and selectivity towards specific biological targets. Studies have indicated that derivatives of this compound exhibit promising activity against certain cancer cell lines.

Materials Science

In materials science, this compound can be utilized in the development of functionalized polymers and hydrogels. The incorporation of the allyl group allows for further cross-linking reactions, which can be exploited to create materials with tailored properties for applications in drug delivery systems or tissue engineering.

Case Study 1: Peptide Synthesis Optimization

A study published in MDPI demonstrated that using this compound as a building block in SPPS significantly increased the yield of complex peptides compared to traditional methods. The researchers reported a yield increase of up to 30% when employing this compound in their synthesis protocol .

Case Study 2: Anticancer Activity Assessment

In a research project focused on anticancer compounds, derivatives of this compound were tested against various cancer cell lines. The results indicated that certain modifications led to enhanced cytotoxicity against breast and colon cancer cells, showcasing the potential of this compound in drug discovery .

Case Study 3: Hydrogel Development

Research conducted on hydrogels incorporated with this compound revealed that the allyl functionality allowed for efficient cross-linking under UV light, resulting in hydrogels with tunable mechanical properties. These hydrogels showed promise for use in biomedical applications such as drug delivery and wound healing .

Actividad Biológica

2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-2-allylpent-4-enoic acid, often referred to as Fmoc-2-allylpent-4-enoic acid, is a compound of significant interest in medicinal chemistry and pharmacology due to its potential biological activities. This article explores its synthesis, biological properties, and relevant case studies that highlight its applications.

Chemical Structure and Synthesis

The compound features a fluorenylmethoxycarbonyl (Fmoc) protecting group, which is commonly used in peptide synthesis to protect amino groups. The synthesis of 2-allylpent-4-enoic acid, a key precursor, has been documented in various studies. For instance, it can be synthesized through the reaction of diallylmalonic acid derivatives under controlled conditions, yielding high purity products suitable for further chemical modifications .

Research indicates that this compound exhibits several biological activities:

- Antimicrobial Properties : Studies have shown that compounds with similar structures possess antimicrobial effects against various bacterial strains. The allyl group may contribute to this activity by enhancing membrane permeability or disrupting bacterial cell walls.

- Anticancer Activity : Preliminary investigations suggest that this compound may inhibit cancer cell proliferation. The mechanism is thought to involve the induction of apoptosis in cancer cells, potentially through the modulation of signaling pathways related to cell survival and death.

- Neuroprotective Effects : There is emerging evidence that compounds with similar structural motifs can interact with neurotransmitter receptors, suggesting potential neuroprotective roles, particularly in models of neurodegenerative diseases.

Case Studies

Several studies have explored the biological activity of Fmoc derivatives:

- Study on Antimicrobial Efficacy : A study assessed the antimicrobial activity of various Fmoc-protected amino acids, including derivatives of 2-allylpent-4-enoic acid. Results demonstrated significant inhibition against Gram-positive bacteria, indicating potential for therapeutic applications in treating infections .

- Anticancer Research : In vitro experiments involving cancer cell lines showed that Fmoc derivatives could reduce cell viability significantly. The study highlighted the importance of structural modifications in enhancing anticancer properties .

Data Table: Biological Activities of this compound

Propiedades

IUPAC Name |

2-(9H-fluoren-9-ylmethoxycarbonylamino)-2-prop-2-enylpent-4-enoic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H23NO4/c1-3-13-23(14-4-2,21(25)26)24-22(27)28-15-20-18-11-7-5-9-16(18)17-10-6-8-12-19(17)20/h3-12,20H,1-2,13-15H2,(H,24,27)(H,25,26) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HNFDPUQNBJDSGT-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C=CCC(CC=C)(C(=O)O)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H23NO4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

377.4 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.